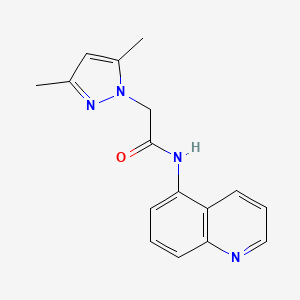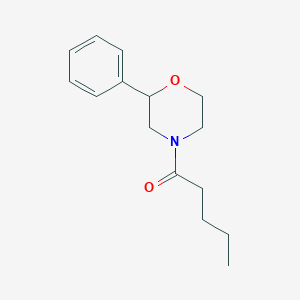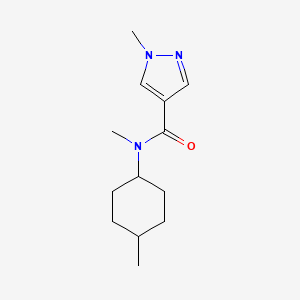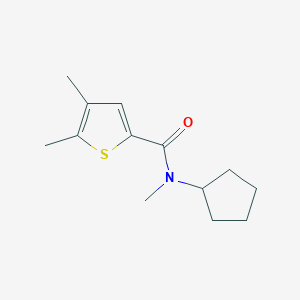
4-butanoyl-N-phenylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butanoyl-N-phenylpiperazine-1-carboxamide, also known as BPPC, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of piperazine derivatives and has been found to have interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-butanoyl-N-phenylpiperazine-1-carboxamide is not fully understood, but it is believed to act as a modulator of neurotransmitter activity in the brain. It has been found to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in mood regulation, attention, and motivation.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. It has been shown to increase locomotor activity and reduce anxiety in animal models. It has also been found to have potential anti-inflammatory effects and may be useful in treating certain inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-butanoyl-N-phenylpiperazine-1-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. It is also stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-butanoyl-N-phenylpiperazine-1-carboxamide. One area of interest is its potential therapeutic applications in treating neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential use as a tool to investigate the role of neurotransmitters in various biological processes. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
4-butanoyl-N-phenylpiperazine-1-carboxamide can be synthesized by reacting N-phenylpiperazine-1-carboxamide with butanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained by simple filtration and purification.
Applications De Recherche Scientifique
4-butanoyl-N-phenylpiperazine-1-carboxamide has been studied for its potential use in scientific research as a tool to investigate the role of piperazine derivatives in various biological processes. It has been found to have interesting effects on the central nervous system and may have potential therapeutic applications in treating certain neurological disorders.
Propriétés
IUPAC Name |
4-butanoyl-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-2-6-14(19)17-9-11-18(12-10-17)15(20)16-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJIPLPOHKZDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-2-[(8-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B7504420.png)






![[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504492.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylmorpholine](/img/structure/B7504496.png)

![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B7504513.png)

